Methyl glycyrrhetate

Description

Historical Context and Origins of Glycyrrhetinic Acid Derivatives in Research

The scientific exploration of glycyrrhetinic acid derivatives is intrinsically linked to the long history of licorice root (Glycyrrhiza species) in traditional medicine. The primary active component of licorice is glycyrrhizin (B1671929) (also known as glycyrrhizic acid), a water-soluble glycoside responsible for the root's sweet taste. karger.comnih.gov For centuries, extracts containing glycyrrhizin have been used for their perceived anti-inflammatory, anti-ulcer, and expectorant properties. karger.comresearchgate.net

The journey into the specific chemistry began with the isolation of glycyrrhizin and the subsequent understanding of its structure. Researchers discovered that glycyrrhizin could be hydrolyzed, for instance through acid hydrolysis, to yield its aglycone, glycyrrhetinic acid (GTA). researchgate.netnih.gov This process cleaves the two glucuronic acid molecules from the triterpenoid (B12794562) backbone.

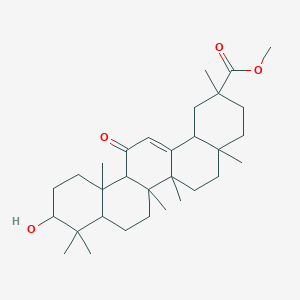

Glycyrrhetinic acid itself became a focal point of research due to its broad spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor effects. nih.govgoogle.comnih.gov However, the desire to enhance these activities, improve pharmacokinetic properties, and reduce potential side effects led chemists to modify its structure. google.comnih.gov One of the most fundamental modifications is the esterification of the carboxylic acid group at the C-30 position. Methyl glycyrrhetate is the methyl ester of 18β-glycyrrhetinic acid, a primary derivative that is often used as a starting material for more complex chemical syntheses. researchgate.netresearchgate.net Its preparation can be achieved through various methods, such as treating glycyrrhizic acid with a methanolic solution of HCl or by using specific methylating agents like trimethylsilyldiazomethane. researchgate.netjst.go.jp

Significance of this compound in Natural Product Chemistry and Medicinal Research

The significance of this compound in natural product chemistry stems from its identity as a readily accessible, structurally rigid, and chiral scaffold. researchgate.net Derived from an abundant natural source, it provides a cost-effective starting point for the synthesis of complex molecules. nih.gov Its pentacyclic triterpenoid framework is a privileged structure in medicinal chemistry, and the functional groups—a hydroxyl group at C-3 and an α,β-unsaturated ketone in the C-ring—offer specific sites for chemical modification. nih.gov This allows for the systematic synthesis of libraries of new derivatives to explore structure-activity relationships.

In medicinal research, while glycyrrhetinic acid itself has demonstrated noteworthy biological potential, its derivatives are often synthesized to fine-tune these properties. nih.gov this compound serves as a key intermediate in the creation of compounds with enhanced or novel therapeutic activities. nih.govresearchgate.net Research has shown that derivatives stemming from this scaffold exhibit a wide range of pharmacological actions:

Antiviral Activity: Derivatives of glycyrrhizic acid, including those based on the glycyrrhetinic acid skeleton, have been tested against a variety of viruses. karger.com For example, conjugates of glycyrrhizic acid with amino acid methyl esters have shown potent activity against viruses like the Zika virus and influenza strains. karger.comnih.gov

Antitumor Activity: Glycyrrhetinic acid is known to induce apoptosis in tumor cell lines, and its derivatives, including those synthesized from this compound, are actively investigated as potential antitumor agents. nih.gov Modifications at various positions on the triterpenoid ring system have led to compounds with significantly improved activity compared to the parent molecule. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of glycyrrhetinic acid are well-documented. researchgate.net Synthetic derivatives are often developed to enhance this effect. researchgate.net

Overview of Current Research Trajectories for this compound

Contemporary research on this compound is multifaceted, extending beyond traditional medicinal chemistry into the realm of materials science and supramolecular chemistry. Key research trajectories include:

Synthesis of Novel Bioactive Derivatives: A primary focus remains the use of this compound as a scaffold to synthesize new compounds with enhanced pharmacological profiles. researchgate.netresearchgate.net This involves targeted modifications to improve potency against cancer cells, viruses, and inflammatory pathways, while potentially reducing the side effects associated with the parent compounds. google.comnih.gov

Supramolecular Chemistry and Nanomaterials: A burgeoning area of research involves the use of this compound to construct novel self-assembling systems. researchgate.net By attaching different functional groups, scientists have created amphiphilic molecules that can spontaneously organize into nanostructures such as nanofibers, hydrogels, and organogels. nih.govrsc.orgmagtech.com.cn For instance, a pyridinium-functionalized this compound amphiphile was shown to self-assemble into supramolecular helical nanofibers. rsc.org These materials have potential applications in drug delivery, tissue engineering, and as responsive materials. nih.govmagtech.com.cn

Development of Advanced Materials: Researchers are exploring the unique properties of this compound-based materials for various applications. For example, a hydrogel formed from a this compound phosphate (B84403) derivative demonstrated the ability to extract gold salts from water and form gold nanoparticles in situ, creating a hybrid gel with electrocatalytic properties. magtech.com.cn This highlights the potential for creating functional materials from natural product precursors.

These research avenues underscore the compound's versatility, transitioning from a simple derivative of a natural product to a sophisticated tool in the development of new medicines and advanced materials.

Data Tables

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H48O4 | naturalproducts.net |

| Heavy Atom Count | 35 | naturalproducts.net |

| Aromatic Ring Count | 0 | naturalproducts.net |

| Rotatable Bond Count | 1 | naturalproducts.net |

| Number of Rings | 5 | naturalproducts.net |

| Formal Charge | 0 | naturalproducts.net |

| NP-Likeness Score | 3.05 | naturalproducts.net |

| TopoPSA | 63.60 | naturalproducts.net |

| Fsp3 | 0.87 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 4 | naturalproducts.net |

| Hydrogen Bond Donor Count | 1 | naturalproducts.net |

Properties

IUPAC Name |

methyl 10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIVRCBSQPCSCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1477-44-7 | |

| Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253 - 255 °C | |

| Record name | 3b,18b-3-Methoxy-11-oxo-12-oleanen-30-oic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of Methyl Glycyrrhetate

Total Synthesis Approaches for Methyl Glycyrrhetate

The total synthesis of a complex natural product like this compound represents a significant challenge in organic chemistry. While extensive research exists on its semi-synthesis and derivatization, information regarding the complete de novo total synthesis of this compound is not prominently available in the reviewed literature. The focus of synthetic efforts has predominantly been on the modification of the readily available natural precursor, glycyrrhetinic acid.

Semisynthesis Strategies for this compound from Natural Precursors

The most common and economically viable method for producing this compound is through the semisynthesis from its natural precursor, glycyrrhetinic acid (GA). nih.gov Glycyrrhetinic acid is readily obtained by the acid hydrolysis of glycyrrhizin (B1671929) (also known as glycyrrhizic acid), the primary bioactive component extracted from the roots and rhizomes of licorice plants (Glycyrrhiza species). nih.govkarger.com

The semisynthesis of this compound from glycyrrhetinic acid is a straightforward esterification reaction. This process involves the conversion of the carboxylic acid group at the C-30 position of glycyrrhetinic acid into a methyl ester. researchgate.net Various methods can be employed for this esterification:

Reaction with Methyl Iodide: One common laboratory-scale method involves reacting glycyrrhetinic acid with methyl iodide in the presence of a base like potassium carbonate. researchgate.net

Use of Diazomethane (B1218177) or its Analogs: Trimethylsilyldiazomethane (TMSCHN2) serves as a safer and stable alternative to the highly toxic and explosive diazomethane for the efficient methylation of carboxylic acids. jst.go.jp This reagent reacts smoothly with carboxylic acids in a methanolic benzene (B151609) solution to yield the corresponding methyl esters in high yields. jst.go.jp

Acid-Catalyzed Esterification: Treatment of glycyrrhizic acid with a methanolic solution of hydrochloric acid can directly produce a mixture of the methyl esters of 18β- and 18α-glycyrrhetinic acids. researchgate.net

These semisynthetic strategies are widely adopted due to the abundance of the starting material, glycyrrhizin, in nature, making the production of this compound and its derivatives more accessible for further research and applications.

Chemoenzymatic Synthesis and Biotransformation Pathways of this compound and Analogues

Chemoenzymatic synthesis and biotransformation offer powerful and selective methods for the synthesis and modification of this compound and its analogues. nih.govnih.gov These approaches leverage the specificity of enzymes to achieve transformations that are often difficult to perform using conventional chemical methods. researchgate.net

Biotransformation studies have shown that various microorganisms can modify glycyrrhetinic acid and its derivatives, leading to novel compounds with potentially enhanced biological activities. nih.govresearchgate.net Fungi, in particular, are capable of introducing hydroxyl groups at various positions on the triterpenoid (B12794562) skeleton. For instance, incubation of 18β-glycyrrhetinic acid with fungi such as Cunninghamella blakesleeana, Absidia pseudocylindrospora, and Gliocladium viride has resulted in the formation of several hydroxylated derivatives, including 7β-hydroxyglycyrrhetinic acid and 7β,15α-dihydroxy-18β-glycyrrhetinic acid. researchgate.net

Bacillus species have also been utilized for the biotransformation of glycyrrhetinic acid derivatives. Bacillus subtilis and Bacillus megaterium have been shown to catalyze regio- and stereo-selective hydroxylation and glycosylation reactions on semi-synthesized GA derivatives. nih.gov These reactions often occur at unactivated C-H bonds, which are challenging to functionalize selectively through chemical means. nih.gov

Enzymes, particularly UDP-glycosyltransferases (UGTs), play a crucial role in the glycosylation of glycyrrhetinic acid and its derivatives. mdpi.com UGTs catalyze the transfer of a sugar moiety from a nucleotide sugar donor to an acceptor molecule. For example, a UGT from Bacillus subtilis (Bs-YjiC) can transfer a glucose moiety to both the C-3 hydroxyl and the C-30 carboxyl groups of glycyrrhetinic acid. mdpi.com Another UGT from the same organism, UGT109A3, can also glycosylate both positions to yield a unique 3,30-O-β-D-diglucoside-GA. frontiersin.org These enzymatic glycosylations can significantly enhance the water solubility of the parent compound. mdpi.comfrontiersin.org

Green Chemistry Principles and Sustainable Synthetic Routes in this compound Production

The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest, aiming to develop more environmentally friendly and sustainable processes. researchgate.net

One approach involves the use of greener solvents and catalysts. For instance, a patented process describes a "green" preparation of stearyl glycyrrhetinate (B1240380), a derivative of glycyrrhetinic acid, that utilizes recyclable catalysts and aims for high yield and purity under mild reaction conditions. google.com The process starts with ammonium (B1175870) glycyrrhetate and involves hydrolysis and acetylation in glacial acetic acid and a mineral acid, followed by esterification. google.com

The use of biocatalysis, as discussed in the previous section, is inherently a green chemistry approach. researchgate.net Enzymatic reactions are typically performed under mild conditions (temperature, pressure, and pH) in aqueous media, reducing the need for harsh reagents and organic solvents. researchgate.net

Furthermore, efforts are being made to develop sustainable production platforms for glycyrrhetinic acid, the precursor to this compound, using microbial cell factories. nih.gov Metabolic engineering of microorganisms like Saccharomyces cerevisiae offers a promising alternative to extraction from licorice root, which can be limited by plant availability and low yields. nih.gov By engineering the metabolic pathways of these microorganisms, it is possible to produce glycyrrhetinic acid from simple and inexpensive carbon sources. nih.gov

Structural Modification and Derivatization Strategies for this compound

The structural modification of this compound is a key strategy to explore and enhance its biological properties. The primary sites for derivatization are the hydroxyl group at the C-3 position and the ester group at the C-30 position. nih.gov

Regioselective Esterification and Etherification of this compound

Regioselective esterification and etherification of the C-3 hydroxyl group of this compound allow for the introduction of various functional groups, leading to a diverse range of derivatives.

Esterification: The C-3 hydroxyl group can be acylated to form esters. For example, acetylation of this compound is a common modification. researchgate.net More complex ester derivatives can also be synthesized.

Etherification: The C-3 hydroxyl group can also be converted into an ether. This modification can alter the polarity and steric properties of the molecule, potentially influencing its biological activity.

Glycosylation of this compound for Enhanced Biological Properties

Glycosylation, the attachment of sugar moieties, is a widely used strategy to modify the properties of natural products, including this compound. royalsocietypublishing.orgresearchgate.net This modification can significantly impact the compound's solubility, stability, and biological activity. frontiersin.org

Chemical glycosylation of this compound typically involves the reaction of the C-3 hydroxyl group with an activated sugar donor. researchgate.net Various glycosyl donors, such as glycosyl bromides, can be used in the presence of a promoter like silver zeolite to achieve good yields and stereoselectivity. researchgate.net This method has been used to synthesize a range of 3-O-glycopyranosides of this compound, including those with glucosyl, galactosyl, cellobiosyl, and lactosyl residues. researchgate.net

The synthesis of diglycosides has also been reported. For instance, α-diglycosides of this compound have been synthesized by treating monoglycoside derivatives with a glucuronatopyranosyl bromide donor in the presence of a silver triflate promoter. nih.gov

Furthermore, "click chemistry" has been employed to synthesize triazole-linked glycosylated derivatives of 18β-glycyrrhetinic acid, which can also be applied to this compound. nih.gov This approach involves a 1,3-dipolar cycloaddition reaction between a propargyl ester of the triterpenoid and a glycosyl azide. nih.gov

The resulting glycosylated derivatives often exhibit different biological profiles compared to the parent aglycone. For example, certain synthetic this compound glycosides have shown antifungal activities. jst.go.jpresearchgate.net

Data Tables

Table 1: Examples of Biotransformation Products of Glycyrrhetinic Acid

| Microorganism | Substrate | Product(s) | Reference |

| Botrytis cinerea | Glycyrrhetinic Acid | bicyclo(14.15.27)glycyrrhetinic acid | nih.gov |

| Aspergillus ochraceopetaliformis | Glycyrrhetinic Acid | 2-ene-glycyrrhetinic acid | nih.gov |

| Cunninghamella blakesleeana | 18β-Glycyrrhetinic Acid | 3-oxo-7β-hydroxyglycyrrhetinic acid, 7β-hydroxyglycyrrhetinic acid | researchgate.net |

| Bacillus subtilis | Glycyrrhetinic Acid Derivatives | Hydroxylated and glycosylated derivatives | nih.gov |

| Bacillus megaterium | Glycyrrhetinic Acid Derivatives | Hydroxylated and glycosylated derivatives | nih.gov |

Table 2: Examples of Glycosylated Derivatives of this compound

| Derivative Type | Synthetic Method | Sugar Moiety | Reference |

| 3-O-Glycopyranosides | Chemical glycosylation with glycosyl bromide and silver zeolite | Glucosyl, Galactosyl, Cellobiosyl, Lactosyl | researchgate.net |

| α-Diglycosides | Chemical glycosylation with glucuronatopyranosyl bromide and silver triflate | Disaccharides | nih.gov |

| Triazole-linked Glycosides | Click chemistry | Various glycosyl azides | nih.gov |

Conjugate Formation of this compound with Biologically Active Moieties

The conjugation of this compound with other biologically active molecules is a synthetic strategy employed to enhance therapeutic properties, improve drug delivery, and create novel compounds with synergistic or targeted activities. This approach leverages the inherent biological activities of the triterpenoid scaffold while introducing new functionalities through chemical linkage to other pharmacophores.

A variety of biologically active moieties have been successfully conjugated to this compound, including anticancer agents, amino acids, and imaging agents. The primary point of attachment on the this compound molecule is often the C-3 hydroxyl group or the C-30 carboxylic acid group (after hydrolysis of the methyl ester).

Conjugation with Anticancer Drugs:

The development of drug-drug conjugates is a promising strategy to enhance the biopharmaceutical properties of selected drugs, potentially leading to synergistic activity, increased specificity, and reduced toxicity. jyoungpharm.org By chemically linking two or more drug molecules via intracellularly hydrolyzable linkers, the therapeutic activity of each component can be realized upon delivery to target cells. jyoungpharm.org

One notable area of research is the conjugation of this compound with established anticancer drugs. For example, derivatives of 18β-glycyrrhetinic acid, the parent compound of this compound, have been conjugated with triphenylphosphonium to target mitochondria, demonstrating potential as potent anticancer drugs. researchgate.net The combination of licorice compounds, including glycyrrhetinic acid, with clinical chemotherapy drugs has been shown to enhance anticancer effects and reduce the side effects of chemotherapeutics. researchgate.net

The following table summarizes examples of this compound and related triterpenoid conjugates with anticancer agents:

| Triterpenoid Derivative | Conjugated Moiety | Linker Strategy | Potential Application |

| 18β-Glycyrrhetinic acid | Triphenylphosphonium | Not specified | Mitochondria-targeted anticancer therapy researchgate.net |

| Glycyrrhetinic acid | Polyethylene (B3416737) glycol (PEG) | Not specified | Targeted delivery of poorly soluble drugs researchgate.net |

| Betulinic acid | Per-O-methylated-β-cyclodextrin | Not specified | Anticancer therapy researchgate.net |

| Oleanolic acid | Per-O-methylated-β-cyclodextrin | Not specified | Anticancer therapy researchgate.net |

Interactive Data Table

Conjugation with Amino Acids and Peptides:

Conjugates of glycyrrhizic acid (a glycoside of glycyrrhetinic acid) with methyl esters of L-amino acids such as valine, methionine, and glutamic acid have been synthesized. nih.govnih.gov These conjugations are typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govnih.gov Such amino acid conjugates have been investigated for their immunomodulatory properties. nih.govnih.gov

Conjugation for Imaging and Delivery:

The unique three-dimensional structure and multi-chiral centers of glycyrrhetinic acid and its derivatives make them suitable scaffolds for developing drug delivery systems. researchgate.net For instance, a pyridinium-functionalized this compound has been shown to form hierarchical chiral assemblies in water, a property driven by hydrophobic forces. researchgate.net This self-assembly behavior is of interest for the development of novel nanomaterials. researchgate.net

Stereochemical Considerations in this compound Synthesis and Derivatization

The stereochemistry of this compound is a critical aspect that influences its biological activity and dictates the outcome of its chemical transformations. The molecule possesses multiple chiral centers, leading to a complex three-dimensional structure that must be considered during synthesis and derivatization.

This compound is a triterpenoid with a complex stereochemical structure, featuring several chiral centers. A chiral center is a carbon atom that is attached to four different groups. youtube.comlibretexts.org The specific arrangement of these groups in space gives rise to stereoisomers, which can have distinct physical and biological properties. libretexts.org

The parent compound, 18β-glycyrrhetinic acid, has a defined absolute configuration and stereochemistry at its asymmetric centers. researchgate.netresearchgate.net Any synthetic or derivatization process must account for these existing chiral centers to either retain the desired stereochemistry or to selectively produce a specific stereoisomer.

Key Chiral Centers and Their Influence:

The stereochemistry at various carbon atoms in the pentacyclic triterpenoid skeleton is crucial. For instance, the junction between rings C and D being cis has been confirmed through X-ray crystallography of a derivative. researchgate.net The orientation of substituents, such as the hydroxyl group at C-3 and the methyl ester at C-30, is also stereochemically defined.

Stereoselectivity in Derivatization:

Chemical reactions on the this compound scaffold can be highly influenced by the existing stereochemistry, leading to stereoselective outcomes. For example, the reduction of a ketone at C-3 would be expected to proceed with a certain degree of facial selectivity, dictated by the steric hindrance of the surrounding molecular framework.

The synthesis of conjugates also requires careful stereochemical control. When attaching other chiral molecules, such as amino acids, the potential for creating diastereomers arises. nih.gov The choice of coupling reagents and reaction conditions can influence the stereochemical outcome of these reactions. nih.gov

The following table highlights key stereochemical features and considerations in the context of this compound:

| Stereochemical Feature | Description | Implication in Synthesis and Derivatization |

| Multiple Chiral Centers | The molecule contains several sp3-hybridized carbons with four different substituents. youtube.comlibretexts.org | Leads to the possibility of numerous stereoisomers. Synthetic routes must control the configuration at each center. msu.edu |

| Ring Junctions | The fusion of the five rings creates specific stereochemical relationships. researchgate.net | The rigidity of the ring system influences the accessibility of reactive sites and the stereochemical course of reactions. |

| C-3 Hydroxyl Group | The hydroxyl group at the C-3 position has a specific stereochemical orientation (β). | This orientation affects the reactivity and can direct incoming reagents to a particular face of the molecule. |

| C-18 Hydrogen | The β-orientation of the hydrogen at C-18 is a defining feature of the glycyrrhetinic acid skeleton. researchgate.net | This stereocenter is generally stable under many reaction conditions but can be epimerized under harsh conditions. |

Interactive Data Table

Advanced Analytical Methodologies for Methyl Glycyrrhetate Research

Chromatographic Separation and Quantification Techniques for Methyl Glycyrrhetate

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For this compound, various chromatographic techniques are utilized to achieve high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of this compound and its parent compounds. The method's specificity is crucial, ensuring that the measured peak corresponds solely to the analyte, free from co-eluting impurities. nih.gov For instance, a reversed-phase C18 column is often employed to achieve baseline resolution. nih.gov One established HPLC method for a related compound, glycyrrhetinic acid, uses a chiral column with a mobile phase of methanol (B129727) and water to separate its diastereomers. nih.gov This method demonstrates excellent resolution and is accurate for determining optical purity with a run time of less than 30 minutes. nih.gov The addition of acetic acid to the mobile phase can enhance the robustness of the system. nih.gov In the analysis of herbal preparations, HPLC coupled with a photodiode array (PDA) detector allows for quantitative estimation, with identity confirmation often performed by mass spectrometry. nih.gov For example, in the analysis of Jowiseungki decoction, HPLC was used to identify ammonium (B1175870) glycyrrhizate, a salt of the parent compound, at a wavelength of 237 nm. researchgate.net

Table 1: Example HPLC Method Parameters for Related Compounds

| Parameter | Value | Reference |

| Column | ChiraSpher (chiral) | nih.gov |

| Mobile Phase | Methanol:Water (65:35, v/v) | nih.gov |

| Detection | UV | nih.gov |

| Run Time | < 30 min | nih.gov |

| Analyte | Glycyrrhetinic acid diastereomers | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for this compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which necessitates higher operating pressures. This technology has been successfully applied in pharmacokinetic studies of complex herbal formulas containing related compounds like glycyrrhizic acid. nih.govmdpi.com For instance, a UPLC-MS/MS method was developed to determine 14 compounds, including glycyrrhizic acid, in rat plasma. mdpi.com The separation was achieved on an ACQUITY UPLC BEH C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water. mdpi.com This method demonstrated good linearity, precision, and accuracy, making it suitable for pharmacokinetic applications. mdpi.com The high sensitivity and selectivity of UPLC-MS/MS make it a powerful tool for quantifying low levels of analytes in complex biological matrices. mdpi.com

Table 2: UPLC Method Parameters for Analysis of Related Compounds in Biological Matrices

| Parameter | Value | Reference |

| Column | ACQUITY UPLC BEH C18 (1.7 µm) | mdpi.com |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Application | Pharmacokinetic study in rat plasma | mdpi.com |

Gas Chromatography (GC) Applications for this compound and Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to create more volatile analogs. For instance, processes like methanolysis followed by trimethylsilylation can convert non-volatile compounds into derivatives suitable for GC analysis. nih.gov GC coupled with mass spectrometry (GC-MS) is particularly useful for the identification and quantification of these derivatives. This approach is widely used in the analysis of fatty acid methyl esters (FAMEs), which share the methyl ester functional group with this compound. sigmaaldrich.com The choice of derivatization method, such as acid-catalyzed or base-catalyzed transesterification, can significantly impact the formation of the methyl esters. researchgate.net The GC column selection is also critical; for example, columns with a polyethylene (B3416737) glycol (PEG) stationary phase should be avoided when injecting silylation reagents. sigmaaldrich.com

Mass Spectrometry Techniques for this compound Identification and Quantitation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds, including this compound. It is often coupled with chromatographic techniques to provide comprehensive analytical data.

Electrospray Ionization Mass Spectrometry (ESI-MS) in this compound Research

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like this compound. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating a fine mist of charged droplets. scielo.br As the solvent evaporates, desolvated ions are produced, which are then analyzed by the mass spectrometer. scielo.br ESI can operate in both positive and negative ion modes. For compounds like glycyrrhizic acid, the precursor-to-product ion transition can be monitored in negative ion mode for quantitative analysis. nih.gov The technique is highly sensitive and can be used for direct infusion analysis or coupled with liquid chromatography (LC-MS). rsc.org While ESI is effective for many compounds, it's noted that the ionization efficiency can vary between different methyl esters. rsc.org

High-Resolution Mass Spectrometry (HRMS) for this compound Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule and for its structural elucidation. This capability is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, can achieve mass resolutions high enough to confidently identify unknown compounds and confirm the identity of known ones. nih.govquality-assistance.com For example, HRMS has been used to characterize a wide range of therapeutic molecules, from small chemical entities to large proteins. quality-assistance.com In the analysis of complex mixtures, HRMS coupled with UPLC (UPLC-HRMS) allows for the identification of components based on their accurate mass, retention time, and fragmentation patterns. frontiersin.org This technique offers a significant advantage in metabolite identification and the characterization of impurities. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for this compound

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful and highly sensitive technique for the analysis of this compound. This method offers superior resolution and shorter analysis times compared to conventional HPLC. The high sensitivity of UHPLC-MS/MS allows for the accurate quantification of trace amounts of this compound in complex samples. nih.gov

The optimization of a UHPLC-MS/MS method involves several key parameters. The selection of an appropriate column, such as a C18 column, is critical for achieving good chromatographic separation. The mobile phase composition, typically a mixture of an aqueous solution (often containing a buffer like ammonium formate) and an organic solvent like acetonitrile or methanol, is carefully optimized through gradient elution to ensure efficient separation. mdpi.com

For the mass spectrometric detection, parameters are fine-tuned to maximize the signal intensity of the analyte. mdpi.com This includes optimizing the electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, desolvation temperature, and gas flows (cone and desolvation gases). mdpi.com The collision energy and cone voltage are optimized to generate specific precursor and product ions for selected reaction monitoring (SRM), which provides high selectivity and quantitative accuracy. The linearity of the detection method is typically established over a wide concentration range, often demonstrating correlation coefficients of 0.999 or better. thermofisher.com

Table 1: Illustrative UHPLC-MS/MS Parameters for Triterpenoid (B12794562) Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18, sub-2 µm particle size | High-resolution separation |

| Mobile Phase A | Water with 5 mM Ammonium Formate | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile/Methanol | Organic component of the mobile phase |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation |

| Gradient Elution | Varied %B over time | Optimizes separation of complex mixtures |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged molecules for MS analysis |

| Capillary Voltage | 1.5 - 3.0 kV | Assists in the ionization process |

| Source Temperature | 150 °C | Aids in solvent evaporation |

| Desolvation Temp. | 350 °C | Further aids in solvent evaporation |

| Cone Gas Flow | 50 L/h | Nebulizes the eluent from the LC |

| Desolvation Gas Flow | 650 L/h | Assists in desolvation of the ions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques in the structural analysis of this compound. researchgate.netiosrphr.org ¹H NMR provides information about the chemical environment and number of different types of protons in the molecule. slideshare.net The chemical shifts (δ) of the proton signals are indicative of their electronic environment. For instance, the presence of methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms can be identified. iosrphr.orgbhu.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. slideshare.net The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, providing clear differentiation between sp³, sp², and sp hybridized carbons, including carbonyl and olefinic carbons. slideshare.net The chemical shifts of impurities from common solvents are well-documented and must be considered during spectral analysis. sigmaaldrich.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Aglycone Moiety of a Glycyrrhetinic Acid Derivative in Pyridine-d₅ researchgate.net

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 3 | 3.45 (dd) | 88.5 |

| 11 | - | 200.2 |

| 12 | 5.95 (s) | 128.0 |

| 13 | - | 170.1 |

Note: This table is illustrative and based on data for glycyrrhizic acid, a related compound. The exact chemical shifts for this compound may vary.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure of this compound by establishing connectivity between different atoms. princeton.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. libretexts.orgemerypharma.com It is used to identify adjacent protons in the molecular structure. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear techniques correlate the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). princeton.eduyoutube.comuvic.ca This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). princeton.eduemerypharma.comyoutube.com HMBC is particularly powerful for connecting different structural fragments and for assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org It provides through-space correlations and is invaluable for determining the stereochemistry and three-dimensional conformation of the molecule.

Spectrophotometric Methods (UV-Vis, IR, CD) for this compound Analysis

Spectrophotometric methods are widely used for the qualitative and quantitative analysis of this compound, providing information about its electronic transitions and functional groups. globalresearchonline.net

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. mrclab.comamazonaws.com this compound, containing a chromophore (the α,β-unsaturated ketone system), exhibits characteristic absorption maxima in the UV region. researchgate.netdtic.mil UV-Vis spectroscopy is often used for quantitative analysis, where the absorbance at a specific wavelength (λmax) is proportional to the concentration of the compound in solution. upi.eduscholarsresearchlibrary.com The UV spectrum can be influenced by the solvent used. amazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. globalresearchonline.netutdallas.edu The IR spectrum of this compound will show characteristic absorption bands for functional groups such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C), as well as C-H stretching and bending vibrations. researchgate.netiosrphr.orglibretexts.org For example, a strong absorption band is expected in the region of 1650-1740 cm⁻¹ corresponding to the C=O stretching of the ketone and ester groups. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a chiral molecule like this compound, CD spectroscopy can provide information about its absolute configuration and conformational properties in solution. researchgate.net

Table 3: Characteristic Spectroscopic Data for a Glycyrrhetinic Acid Derivative iosrphr.org

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Wavelength |

|---|---|---|

| IR (νmax) | O-H stretch | ~3315 cm⁻¹ |

| C=O stretch (ketone) | ~1676 cm⁻¹ | |

| C-O stretch | ~1155 cm⁻¹ |

| UV-Vis (λmax) | α,β-unsaturated ketone | ~254 nm |

Note: This table is illustrative and based on data for 18β-glycyrrhetinic acid. The exact values for this compound may differ slightly.

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and often low-cost alternative for the analysis of electroactive compounds. While less common than chromatographic and spectroscopic methods for this compound itself, electrochemical sensors can be developed for its detection. The α,β-unsaturated ketone moiety in this compound is electrochemically active and can be either oxidized or reduced at an electrode surface.

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material (e.g., glassy carbon, gold, or modified electrodes) and optimizing the experimental conditions such as pH, supporting electrolyte, and potential waveform (e.g., cyclic voltammetry, differential pulse voltammetry). Recent advances in electrochemical sensors, including the use of nanomaterials and conductive polymers to modify electrode surfaces, have led to significant improvements in sensitivity and selectivity for detecting various organic molecules. mdpi.com Such approaches could potentially be applied to the sensitive detection of this compound. molaid.comnih.govmdpi.com

Method Validation Parameters for this compound Analytical Assays (Specificity, Linearity, Precision, Accuracy, Robustness)

The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. researchgate.netwjarr.comresearchgate.net The key validation parameters, as defined by guidelines from organizations like the International Council for Harmonisation (ICH), are: europa.euresearchgate.netdemarcheiso17025.comeuropa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netelementlabsolutions.com For a chromatographic method, this is demonstrated by the absence of interfering peaks at the retention time of this compound.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (r² > 0.99) is generally required.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment. europa.eu

Accuracy: This is the closeness of the test results obtained by the method to the true value. researchgate.netelementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of pure this compound. europa.eu

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com For a UHPLC method, these parameters could include the pH of the mobile phase, the column temperature, and the flow rate. iiste.org Robustness provides an indication of the method's reliability during normal usage.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Glycyrrhetinic acid |

| Acetonitrile |

| Methanol |

| Ammonium formate |

| Argon |

| Pyridine-d₅ |

Investigation of Biological Activities and Mechanistic Pathways of Methyl Glycyrrhetate in Preclinical Models

Anti-inflammatory Mechanisms of Methyl Glycyrrhetate

The anti-inflammatory effects of this compound are attributed to its ability to interfere with multiple stages of the inflammatory cascade, from the production of signaling molecules to the activation of intracellular signaling pathways.

Modulation of Pro-inflammatory Cytokine and Chemokine Production by this compound (e.g., IL-6, IL-1β, TNF-α)

This compound has been shown to modulate the production of key pro-inflammatory cytokines. Research on the closely related compound, glycyrrhetinic acid, demonstrates a significant dose-dependent reduction in the levels of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) in activated liver cells (HepG2). nih.gov In these studies, treatment with glycyrrhetinic acid at concentrations of 0.1, 1, and 10 µM resulted in a notable decrease in the secretion of both TNF-α and IL-6. nih.gov Furthermore, in human synoviocytes (SW982 cells) stimulated with Interleukin-1β (IL-1β), glycyrrhetinic acid at concentrations of 10, 20, and 40 μmol/L significantly inhibited the expression of IL-6. nih.govnih.gov These findings suggest that a primary anti-inflammatory mechanism of this compound involves the suppression of pivotal pro-inflammatory cytokine production.

Table 1: Effect of Glycyrrhetinic Acid on Pro-inflammatory Cytokine Production in HepG2 Cells

Treatment Concentration (µM) TNF-α Level (Relative to Control) IL-6 Level (Relative to Control) Control - 100% 100% Glycyrrhetinic Acid 0.1 Significantly Lower Significantly Lower 1 Significantly Lower Significantly Lower 10 Significantly Lower Significantly Lower

Inhibition of Inflammatory Mediators (e.g., iNOS, COX-2) by this compound

This compound has been found to inhibit the expression of key enzymes responsible for the production of inflammatory mediators. A derivative, 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG), has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org The inhibition of these enzymes is critical as iNOS is responsible for the production of nitric oxide (NO), a potent inflammatory mediator, while COX-2 is involved in the synthesis of prostaglandins, which also contribute to inflammation and pain.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) by this compound

The anti-inflammatory effects of this compound are mediated through its regulation of crucial intracellular signaling pathways. Studies on glycyrrhetinic acid have demonstrated its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov Specifically, glycyrrhetinic acid was found to inhibit the phosphorylation of IκB kinase α/β (IKKα/β), c-Jun N-terminal kinase (JNK), and p38 proteins, which are key components of these pathways. nih.gov By inhibiting these kinases, glycyrrhetinic acid effectively blocks the downstream signaling cascade that leads to the expression of pro-inflammatory genes. nih.gov Furthermore, research has shown that glycyrrhetinic acid can remarkably block the NF-κB signaling pathway in vitro. nih.govnih.gov The derivative 18α-glycyrrhetinic acid monoglucuronide has also been reported to suppress the NF-κB and MAPK signaling pathways. rsc.org

Antioxidant Mechanisms of this compound

In addition to its anti-inflammatory properties, this compound also demonstrates antioxidant activity, which contributes to its protective effects against cellular damage.

Direct Free Radical Scavenging Activity of this compound

This compound is capable of directly scavenging free radicals, which are highly reactive molecules that can cause damage to cells. The free radical scavenging activity of related compounds has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this assay, the ability of a compound to donate an electron and neutralize the DPPH radical is measured. Glycyrrhizin (B1671929), a glycoside of glycyrrhetinic acid, has been shown to possess DPPH radical scavenging activity with a calculated IC50 value of 189.93 ± 2.61 μg/mL. researchgate.net The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower value indicating higher antioxidant activity. nih.gov

Table 2: DPPH Radical Scavenging Activity of Glycyrrhizin

Compound Assay IC50 Value (μg/mL) Reference Standard (Ascorbic Acid) IC50 (μg/mL) Glycyrrhizin DPPH 189.93 ± 2.61 26.06 ± 2.07

Enhancement of Endogenous Antioxidant Enzyme Systems by this compound (e.g., GSTs, Nrf2/HO-1 pathway)

No specific studies demonstrating the direct effect of this compound on the enhancement of endogenous antioxidant enzyme systems, such as Glutathione S-transferases (GSTs) or the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, were identified in the available preclinical models. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress, where Nrf2 activation leads to the transcription of numerous antioxidant genes, including HO-1. nih.govnih.gov While many natural compounds are known to activate this pathway, specific evidence for this compound is currently unavailable. nih.govmdpi.com

Regulation of Oxidative Stress Pathways by this compound

Detailed in vitro studies specifically investigating the mechanisms by which this compound regulates distinct oxidative stress pathways are not available in the current body of scientific literature. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. mdpi.com While the antioxidant potential of related compounds has been explored, the specific interactions of this compound with key signaling pathways involved in oxidative stress, such as MAPK or PI3K/Akt, have not been specifically elucidated.

Antiproliferative and Apoptosis-Inducing Mechanisms of this compound in Cell Lines

While various natural products are investigated for their antiproliferative and apoptosis-inducing effects, specific data for this compound is lacking. nih.govfrontiersin.org Research into related compounds like glycyrrhizic acid has shown effects on cancer cell proliferation and apoptosis, but these findings cannot be directly attributed to this compound without specific investigation. nih.gov

Cell Cycle Arrest Induction by this compound (e.g., G0/G1, S phase)

There is no direct scientific evidence from preclinical studies to suggest that this compound induces cell cycle arrest in specific phases such as G0/G1 or S phase. researchgate.netnih.govresearchgate.net The cell cycle is a tightly regulated process, and arrest at checkpoints like G0/G1 or S phase is a common mechanism for antiproliferative agents to halt cancer cell growth. nih.gov However, studies specifically examining this activity for this compound in any cell line are currently absent from the literature.

Apoptosis Pathway Activation (e.g., mitochondrial, death receptor) by this compound

Specific molecular studies detailing the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways of apoptosis by this compound are not available. The mitochondrial pathway involves the release of cytochrome c, while the death receptor pathway is initiated by ligands binding to cell surface receptors like Fas or TNFR. nih.govnih.govresearchgate.netfrontiersin.org Although these are critical pathways in programmed cell death, their modulation by this compound has not been a subject of published research. mdpi.com

Autophagy Modulation by this compound

The scientific literature lacks studies focused on the modulation of autophagy by this compound in preclinical models. Autophagy is a cellular degradation and recycling process that can either promote cell survival or contribute to cell death, making it a target in cancer therapy. nih.govnih.gov Its interplay with other cell signaling pathways is complex, but the specific role of this compound in this process remains uninvestigated.

Inhibition of Angiogenesis by this compound in in vitro Models

No in vitro studies have been published that specifically demonstrate the inhibition of angiogenesis by this compound. Standard in vitro models for studying angiogenesis include endothelial cell proliferation, migration, and tube formation assays, often using Human Umbilical Vein Endothelial Cells (HUVECs). unimi.itnih.govnih.govmdpi.commdpi.com While the anti-angiogenic properties of other compounds from licorice root have been noted, this activity has not been specifically documented for this compound.

Metastasis and Invasion Inhibition by this compound in Cell-Based Assays

Recent preclinical research has focused on derivatives of glycyrrhetinic acid to enhance its therapeutic potential. One such derivative, 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA), has demonstrated significant activity in the context of cancer cell migration and invasion. science.govnih.gov In cell-based assays, AM-GA was shown to effectively inhibit the migration of MCF-7 breast cancer cells. nih.gov This was observed in a wound healing assay, a standard in vitro method to study directional cell migration. nih.gov

The inhibitory effect on cancer cell proliferation, a key aspect of metastasis, was also notable. AM-GA exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 4.5 ± 0.1 µM. nih.gov This activity was found to be selective, as it showed less cytotoxicity towards the normal lung fibroblast cell line, WI-38. nih.gov The mechanism behind this cytotoxicity involves the induction of apoptosis and the activation of the tumor suppressor protein p53. nih.gov Furthermore, AM-GA was found to arrest the cell cycle in the sub-G1 phase, which is indicative of apoptotic cell death. nih.gov

While these findings specifically pertain to an acetylated methyl ester derivative, they highlight a promising avenue of investigation. The parent compound, glycyrrhetinic acid (GA), has also been shown to suppress breast cancer invasion and metastasis by inhibiting the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for the degradation of the extracellular matrix, through the p38 MAPK-AP1 signaling pathway. nih.gov Another study demonstrated that a novel conjugate of GA reduced in vitro HepG2 cell migration and invasion. researchgate.net These collective findings suggest that modification of glycyrrhetinic acid, including through methyl esterification, can yield compounds with potent anti-metastatic properties.

| Compound | Cell Line | Assay | Key Findings | Reference |

| 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA) | MCF-7 (Breast Cancer) | Wound Healing Assay | Inhibition of cancer cell migration. | nih.gov |

| 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA) | MCF-7 (Breast Cancer) | Cytotoxicity Assay (MTT) | IC50 of 4.5 ± 0.1 µM. | nih.gov |

| 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA) | WI-38 (Normal Lung Fibroblast) | Cytotoxicity Assay (MTT) | Lower cytotoxicity compared to cancer cells, indicating selectivity. | nih.gov |

| Glycyrrhetinic Acid (GA) | Breast Cancer Cells | - | Inhibits MMP-2/MMP-9 expression via p38 MAPK-AP1 pathway. | nih.gov |

Antimicrobial Activities of this compound

Derivatives of 18β-glycyrrhetinic acid have been synthesized and evaluated for their antimicrobial properties, demonstrating a broad spectrum of activity. researchgate.net The structural modification of the parent compound is a key strategy to enhance its biological effects and overcome limitations such as low solubility. These modifications have yielded derivatives with significant antibacterial and antifungal activities against various pathogenic strains. researchgate.net

Antibacterial Mechanisms of this compound against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)

While direct studies on the antibacterial mechanism of solely this compound are limited, research on its parent compound and other derivatives provides significant insights. Glycyrrhetinic acid (GA) and its derivatives have shown strong antibacterial activity against numerous Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).

The proposed mechanism for these related compounds involves the disruption of key metabolic processes. DNA microarray analysis of S. aureus treated with a succinoyl derivative of glycyrrhetinic acid revealed altered expression of a large number of genes related to transporters and metabolic factors for carbohydrates and amino acids. This suggests that the antibacterial action is, at least in part, due to the inhibition of these essential metabolic pathways. At higher concentrations, these derivatives exhibit bactericidal activity, while at lower concentrations, they are bacteriostatic.

Furthermore, 18β-glycyrrhetinic acid has been shown to inhibit the synthesis of protein, RNA, and DNA in bacteria. In MRSA, it reduces the expression of key virulence genes, demonstrating an ability to attenuate the pathogen's harmful effects. A study focused on designing and synthesizing novel 18β-glycyrrhetinic acid derivatives found that many of the new compounds exhibited good inhibitory activity against different bacterial strains. Notably, one of the synthesized derivatives showed high activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL. researchgate.net

Antifungal Mechanisms of this compound

The antifungal potential of glycyrrhetinic acid derivatives has been demonstrated in preclinical studies. In a screening of newly synthesized derivatives of 18β-glycyrrhetinic acid, several compounds showed potent antifungal activity. researchgate.net Specifically, two derivatives exhibited the strongest activity against Cryptococcus, with a Minimum Inhibitory Concentration (MIC) of 2 μg/mL. researchgate.net

The parent compound, 18β-glycyrrhetinic acid, has also been shown to markedly reduce the in vitro growth of clinical isolates of Candida albicans. This inhibitory effect was observed at relatively low concentrations (6.2 μg/mL) and was pH-dependent. These findings indicate that the core structure of glycyrrhetinic acid is a promising scaffold for the development of new antifungal agents, and its derivatives, potentially including methyl esters, can exhibit potent activity.

| Compound/Derivative | Pathogen | Activity | MIC | Reference |

| 18β-GA Derivative 1 | Cryptococcus | Antifungal | 2 μg/mL | researchgate.net |

| 18β-GA Derivative 3 | Cryptococcus | Antifungal | 2 μg/mL | researchgate.net |

| 18β-GA Derivative 20 | Pseudomonas aeruginosa | Antibacterial | 4 μg/mL | researchgate.net |

| 18β-Glycyrrhetinic Acid | Candida albicans | Antifungal | 6.2 μg/mL |

Antiviral Mechanisms of this compound (e.g., Zika virus, herpes simplex, vaccinia, PRRSV)

The antiviral properties of glycyrrhetinic acid and its derivatives have been investigated against a range of viruses. Dipotassium (B57713) glycyrrhetate (DG), a derivative of glycyrrhetinic acid, has been shown to effectively inhibit Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). The mechanism of action involves multiple pathways, including the inhibition of virus replication and the expression of the viral N gene. Further studies on traditional Chinese medicine formulas containing glycyrrhizin (the glycoside of glycyrrhetinic acid) confirmed the inhibition of all phases of the PRRSV life cycle, including attachment, internalization, replication, and release. While this research points to the potential of glycyrrhetinic acid derivatives in combating PRRSV, direct studies specifically on this compound against Zika virus, herpes simplex, or vaccinia virus are not extensively detailed in the current body of literature.

Antiprotozoal Activities of this compound

Investigation of this compound in Specific Preclinical Disease Models (Non-human in vivo and in vitro)

The biological activities of this compound and its related compounds have been explored in a variety of preclinical disease models, primarily utilizing in vitro cell cultures.

For cancer research, the derivative 3-acetyl-18β-glycyrrhetinic-30-methyl ester was evaluated using human breast adenocarcinoma cells (MCF-7) and normal human lung fibroblasts (WI-38) to establish its cytotoxic and anti-migratory effects. nih.gov These in vitro models are fundamental in determining the initial efficacy and selectivity of potential anticancer compounds. nih.gov The parent compound, glycyrrhetinic acid, has been studied more extensively in in vivo models, including HepG2 xenograft nude mice and H22 orthotopic mice models for liver cancer, and in animal models of breast cancer, where it was shown to suppress tumor growth and pulmonary metastasis. nih.govresearchgate.net

In the context of infectious diseases, in vitro models have been central to understanding antibacterial mechanisms. Studies on glycyrrhetinic acid and its derivatives have used various clinical strains of Staphylococcus aureus, including MRSA, to determine minimum inhibitory concentrations and to perform mechanistic studies like DNA microarray analysis. For MRSA-related skin infections, in vivo murine models of skin and soft tissue infection have been used to demonstrate that topical application of glycyrrhetinic acid can reduce lesion size and decrease the expression of virulence genes.

For antiviral research against PRRSV, the MARC-145 cell line (an African green monkey kidney cell line) is a standard in vitro model used to assess the inhibitory effects of compounds like dipotassium glycyrrhetate on viral replication and gene expression.

| Disease Area | Model Type | Specific Model | Compound Tested | Key Findings | Reference |

| Cancer | In Vitro | MCF-7 (Human Breast Cancer) | 3-acetyl-18β-glycyrrhetinic-30-methyl ester | Cytotoxicity, inhibition of migration, cell cycle arrest. | nih.gov |

| Cancer | In Vitro | WI-38 (Normal Human Lung) | 3-acetyl-18β-glycyrrhetinic-30-methyl ester | Lower cytotoxicity, indicating selectivity. | nih.gov |

| Cancer | In Vivo | Breast Cancer Metastasis Animal Model | Glycyrrhetinic Acid | Suppression of tumor outgrowth and pulmonary metastasis. | nih.gov |

| Cancer | In Vivo | HepG2 Xenograft & H22 Orthotopic Mice | Glycyrrhetinic Acid Conjugate | Inhibition of tumor volume and weight. | researchgate.net |

| Bacterial Infection | In Vitro | Staphylococcus aureus (clinical strains, incl. MRSA) | Glycyrrhetinic Acid & derivatives | Determination of MIC, bactericidal/bacteriostatic effects. | |

| Bacterial Infection | In Vivo | Murine Skin Infection Model (MRSA) | 18β-Glycyrrhetinic Acid | Reduced lesion size, decreased virulence gene expression. | |

| Viral Infection | In Vitro | MARC-145 Cells (PRRSV infection) | Dipotassium Glycyrrhetate | Inhibition of virus replication and N gene expression. |

Dermatological Research Applications of this compound in Preclinical Models

This compound, a derivative of glycyrrhetinic acid from licorice root, has been the subject of preclinical research for its potential applications in dermatology, primarily due to its anti-inflammatory properties. In various experimental models of skin inflammation, compounds structurally related to this compound have demonstrated significant efficacy. For instance, in a mouse model of psoriasis-like skin inflammation induced by imiquimod, the natural active product glycyrol, also derived from licorice, was shown to prevent the progression of skin lesions. This effect was attributed to both immunosuppressive and anti-inflammatory actions, including the reduction of inflammatory cytokines such as IL-6 and CXCL-3 in the affected skin.

The anti-inflammatory effects of these compounds are often investigated in cell culture models as well. For example, in human keratinocyte (HaCaT) cell lines stimulated with pro-inflammatory agents, licorice-derived compounds have been observed to reduce the expression of inflammatory mediators. These in vitro findings provide a mechanistic basis for the effects observed in animal models, suggesting that the therapeutic potential of this compound and related compounds in inflammatory skin conditions is linked to their ability to modulate the production of cytokines and other signaling molecules involved in the inflammatory cascade.

Preclinical studies often utilize various animal models to mimic human skin diseases. These can range from acute inflammation models, such as those induced by topical application of irritants, to more complex models of chronic inflammatory skin diseases like atopic dermatitis or psoriasis. The evaluation of therapeutic efficacy in these models typically involves macroscopic scoring of skin lesions, histological analysis of skin biopsies to assess inflammatory cell infiltration and epidermal changes, and molecular analysis of inflammatory markers within the skin tissue.

Table 1: Preclinical Dermatological Research on Licorice-Related Compounds

| Compound/Extract | Model | Key Findings |

|---|---|---|

| Glycyrol | Imiquimod-induced psoriasis-like mouse model | Ameliorated psoriatic skin inflammation, reduced epidermal thickening, and decreased infiltration of mononuclear cells. |

| Glycyrol | Inflammatory HaCaT cells | Reduced expression of IL-6, CXCL-1, and CXCL-2. |

| Licorice Extracts | General cosmetic applications | Exhibits skin-whitening, anti-sensitizing, and anti-inflammatory properties. |

Hepatoprotective Research with this compound in Experimental Models

The potential of this compound and its parent compound, glycyrrhetinic acid, to protect the liver from various insults has been extensively investigated in a range of preclinical models. These studies have explored its efficacy against liver injury induced by toxins, cholestasis, and metabolic dysfunction. The hepatoprotective effects are thought to arise from a combination of anti-inflammatory, antioxidant, and anti-fibrotic mechanisms.

In a mouse model of cholestatic liver injury induced by lithocholic acid (LCA), glycyrrhetinic acid demonstrated a protective effect. naturalhealthresearch.org This was evidenced by a significant attenuation of necrotic foci and inflammatory cell infiltration in the liver. naturalhealthresearch.org The underlying mechanism for this protection was linked to the upregulation of the farnesoid X receptor (FXR)-associated pathway and the prevention of the activation of the Toll-like receptor (TLR)/NF-κB signaling pathway. naturalhealthresearch.org By modulating these pathways, glycyrrhetinic acid helps to maintain bile acid homeostasis and reduce the inflammatory response that contributes to cholestatic liver damage. naturalhealthresearch.org

Animal models of chemically-induced liver fibrosis, for example using thioacetamide, have also been employed to study the hepatoprotective actions of licorice-derived compounds. In such models, glycyrrhizin has been shown to prevent liver fibrosis and necroinflammation, an effect associated with a reduction in the expression of the pro-inflammatory transcription factor NF-κB. These findings suggest that a key component of the hepatoprotective activity of these compounds is their ability to suppress inflammatory pathways that drive the progression of liver disease.

Furthermore, studies in diabetic rat models have shown that Glycyrrhiza glabra extracts can exert significant hepatoprotective effects by enhancing liver function, reducing oxidative stress, and alleviating histopathological damage. This is achieved through the upregulation of key antioxidant defense genes and the modulation of inflammatory and fibrotic pathways.

Table 2: Hepatoprotective Effects of Glycyrrhetinic Acid and Related Compounds in Preclinical Models

| Compound | Model | Key Mechanistic Findings |

|---|---|---|

| Glycyrrhetinic Acid | Lithocholic acid-induced cholestatic liver injury in mice | Upregulation of the FXR-associated pathway; Prevention of TLR/NF-κB signaling pathway activation. naturalhealthresearch.org |

| Glycyrrhizin | Thioacetamide-induced liver fibrosis in rats | Reduction of NF-κB expression. |

| Glycyrrhiza glabra Extract | Diabetic rat model | Enhanced liver function, reduced oxidative stress, and alleviation of histopathological damage. |

Neuroprotective Research with this compound in Experimental Models

Glycyrrhizin, the glycoside of glycyrrhetinic acid, has been a focal point of preclinical research into neuroprotective strategies for acute brain injuries, such as traumatic brain injury (TBI) and ischemic stroke. A significant body of evidence from animal models suggests that its neuroprotective effects are largely mediated through its anti-inflammatory properties, particularly its ability to inhibit the high mobility group box 1 (HMGB1) protein.

HMGB1 is a protein that, when released from damaged cells, acts as a potent pro-inflammatory signal. In the context of brain injury, HMGB1 is massively released and triggers inflammatory processes, including the activation of microglia, the resident immune cells of the brain. This neuroinflammatory response is a major contributor to secondary brain injury, the cascade of events that follows the initial trauma and leads to further neuronal damage.

Preclinical studies, often using rodent models of middle cerebral artery occlusion (MCAO) to simulate ischemic stroke, have shown that glycyrrhizin can significantly reduce infarct volumes and improve neurological outcomes. This neuroprotective effect is accompanied by a suppression of microglial activation and a reduction in the production of pro-inflammatory cytokines. Mechanistically, glycyrrhizin has been shown to directly bind to HMGB1, inhibiting its pro-inflammatory activities. It can also block the secretion of HMGB1 from cells, in part by suppressing its phosphorylation, a key step in the release process.

In models of TBI, glycyrrhizin has been found to reduce brain edema and improve motor function. These beneficial effects are linked to the downregulation of the HMGB1/TLR4/NF-κB signaling pathway, a critical inflammatory cascade in the injured brain. By inhibiting this pathway, glycyrrhizin can reduce the expression of inflammatory cytokines and decrease apoptosis, or programmed cell death, of brain cells.

Table 3: Neuroprotective Mechanisms of Glycyrrhizin in Preclinical Brain Injury Models

| Model | Key Findings | Implicated Signaling Pathway |

|---|---|---|

| Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volumes, improved motor function, suppressed microglial activation. | Inhibition of HMGB1 secretion and activity. |

| Traumatic Brain Injury (TBI) in rats | Reduced brain edema and improved motor function. | Downregulation of HMGB1/TLR4/NF-κB pathway. |

| Ischemia-Reperfusion Injury in mice | Decreased HMGB1 protein expression and reduced IL-17A expression. | HMGB1-TLR4-IL-17A signaling pathway. nih.gov |

Cardioprotective Research with this compound in Experimental Models

Preclinical investigations have begun to explore the cardioprotective potential of glycyrrhizin, a closely related compound to this compound, particularly in the context of diabetic cardiomyopathy. This condition is a significant complication of long-term diabetes and is characterized by changes in the structure and function of the heart muscle, a process known as myocardial remodeling.

In a study utilizing a rat model of type 2 diabetes, glycyrrhizin demonstrated a protective effect against diabetes-induced cardiac damage. rjptonline.org The diabetic animals in this study exhibited alterations in several key cardiac proteins, including the gap junction protein connexin-43, the cardiac injury marker troponin I, and the voltage-gated sodium channel NaV1.5. rjptonline.org Furthermore, there was an increase in markers of oxidative stress and inflammation, such as the receptor for advanced glycation end-products (RAGE) and phospho-p38 MAPK. rjptonline.org

Treatment with glycyrrhizin was found to ameliorate these changes. rjptonline.org It was observed to decrease the expression of phospho-p38 MAPK, RAGE, and NaV1.5, and to modulate the expression of connexin-43 and troponin I. rjptonline.org The study also noted that glycyrrhizin treatment led to an increase in the expression of nuclear factor erythroid-2-related factor 2 (Nrf2), a key regulator of the cellular antioxidant response. rjptonline.org Additionally, it inhibited the signaling of the chemokine receptor CXCR4 and the pro-fibrotic cytokine transforming growth factor-beta (TGF-β). rjptonline.org These findings suggest that the cardioprotective effects of glycyrrhizin in the diabetic heart may be mediated through its ability to activate the Nrf2 antioxidant pathway and to inhibit inflammatory and fibrotic signaling pathways. rjptonline.org

While direct studies on this compound are less common, the findings with glycyrrhizin provide a strong rationale for further investigation into its potential as a cardioprotective agent. The use of various animal models of cardiovascular disease, such as those of myocardial infarction, heart failure, and atherosclerosis, will be crucial in further elucidating its efficacy and mechanisms of action.

Table 4: Cardioprotective Effects of Glycyrrhizin in a Diabetic Rat Model

| Parameter | Effect of Diabetes | Effect of Glycyrrhizin Treatment |

|---|---|---|

| Connexin-43 Expression | Decreased | Altered towards normal |

| Troponin I Levels | Altered | Altered towards normal |

| NaV1.5 Expression | Increased | Decreased |

| RAGE Expression | Increased | Decreased |

| Phospho-p38 MAPK | Increased | Decreased |

| Nrf2 Expression | Reduced | Increased |

| CXCR4 Signaling | Increased | Inhibited |

| TGF-β Expression | Increased | Decreased |

Metabolic Regulation Research with this compound in Experimental Models (e.g., glucose, lipid metabolism)